molecular formula C18H22N4O3S B440208 N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide CAS No. 307544-40-7

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide

Cat. No.: B440208
CAS No.: 307544-40-7
M. Wt: 374.5g/mol
InChI Key: RVDHPVQUTOZADM-UHFFFAOYSA-N
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Description

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide is a sulfonamide derivative characterized by a cyclohexanecarboxamide moiety attached to a phenyl ring, which is further substituted with a sulfamoyl group linked to a 4-methylpyrimidin-2-yl group.

Properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-13-11-12-19-18(20-13)22-26(24,25)16-9-7-15(8-10-16)21-17(23)14-5-3-2-4-6-14/h7-12,14H,2-6H2,1H3,(H,21,23)(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDHPVQUTOZADM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 4-Aminophenylsulfonamide with 4-Methylpyrimidin-2-yl Chloride

The sulfonamide bond is typically formed by reacting 4-aminophenylsulfonamide with 4-methylpyrimidin-2-yl chloride in a polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction proceeds via nucleophilic substitution, where the amine group of the sulfonamide attacks the electrophilic chlorine atom on the pyrimidine ring.

Conditions :

  • Solvent : DCM or DMF

  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Temperature : Room temperature to 60°C

  • Time : 4–12 hours

Yield : 75–85% after purification by column chromatography.

Alternative Synthesis Routes

Triazine-Mediated Sulfonylation

A modified approach involves using 4,6-dichloro-1,3,5-triazin-2-yl derivatives to form the sulfonamide bond. This method, though less common, offers higher regioselectivity under acidic conditions.

Example :
4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide is synthesized by reacting 4-aminobenzenesulfonamide with 4,6-dichloro-1,3,5-triazine in acetonitrile at 0–5°C. The product is isolated in 80% yield after recrystallization.

Purification and Characterization

Chromatographic Purification

Crude products are purified using silica gel column chromatography with ethyl acetate/hexane gradients. Analytical thin-layer chromatography (TLC) monitors reaction progress.

Spectroscopic Validation

  • IR Spectroscopy : Key peaks include SO₂ symmetric/asymmetric stretches (1145 cm⁻¹, 1341 cm⁻¹) and NH stretches (3438 cm⁻¹).

  • ¹H NMR (DMSO-d₆) :

    • δ 2.29 (s, 3H, pyrimidine-CH₃)

    • δ 7.65–8.31 (m, aromatic protons)

    • δ 1.50–2.10 (m, cyclohexane protons).

Comparative Analysis of Methods

Method Yield Reaction Time Key Advantage
Carbodiimide coupling70–80%12–24 hHigh reproducibility
Triazine-mediated80–88%6–8 hFaster, regioselective

Triazine-mediated routes offer superior yields and speed but require stringent temperature control. Carbodiimide methods remain preferred for scalability.

Challenges and Optimizations

Byproduct Formation

Side reactions, such as over-alkylation or hydrolysis, are mitigated by maintaining anhydrous conditions and controlled pH.

Solvent Selection

DCM provides better solubility for intermediates than DMF, reducing reaction times by 30% .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group under specific conditions.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes in cells, leading to the compound’s biological effects. The pyrimidine ring may also interact with nucleic acids, affecting DNA and RNA synthesis.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Analogs:

Sulfamethazine (N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide)

  • Structure : Acetamide replaces cyclohexanecarboxamide.
  • Molecular Formula : C₁₃H₁₄N₄O₃S; MW : 306.34 g/mol .
  • Properties : Melting point (234–238°C), higher polarity due to smaller acetyl group.
  • Application : Antimicrobial agent.

(S)-2-(6-Methoxynaphthalen-2-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide (Compound 7)

  • Structure : Propanamide with methoxynaphthalenyl substituent.
  • Molecular Formula : C₂₄H₂₂N₄O₄S; MW : 462.52 g/mol .
  • Properties : Increased lipophilicity (XLogP3 ≈ 4–5 estimated) due to naphthalene.

2-((2,3-Dimethylphenyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide (Compound 16) Structure: Benzamide with dimethylphenylamino group. Molecular Formula: C₂₆H₂₅N₅O₃S; MW: 487.58 g/mol . Properties: Melting point 159–161°C; IR carbonyl stretch at 3462 cm⁻¹.

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

  • Structure : Tetrahydronaphthalene-carboxamide.
  • Molecular Formula : C₂₃H₂₅N₃O₃S; MW : 422.5 g/mol .
  • Properties : XLogP3 = 3; higher lipophilicity than Sulfamethazine.

Physicochemical Comparison Table:
Compound Molecular Formula Molecular Weight (g/mol) XLogP3 Melting Point (°C) Key Substituent
Target Compound C₁₉H₂₃N₃O₃S* ~397.47 ~3.5 N/A Cyclohexanecarboxamide
Sulfamethazine C₁₃H₁₄N₄O₃S 306.34 ~1.2 234–238 Acetamide
Compound 7 C₂₄H₂₂N₄O₄S 462.52 ~4.5 N/A Methoxynaphthalenylpropanamide
Compound 16 C₂₆H₂₅N₅O₃S 487.58 ~3.8 159–161 Benzamide-dimethylphenyl
Tetrahydronaphthalene analog C₂₃H₂₅N₃O₃S 422.5 3.0 N/A Tetrahydronaphthalene-carboxamide

*Estimated based on structural similarity.

Biological Activity

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide is a complex organic compound that has garnered attention in various scientific fields due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Molecular Formula : C18H24N4O3S
  • Molecular Weight : 372.47 g/mol
  • IUPAC Name : this compound
  • CAS Number : 132593-36-3

This structure includes a cyclohexanecarboxamide moiety and a pyrimidinylsulfamoyl group, which are pivotal for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The compound is believed to act as an enzyme inhibitor by binding to the active sites of target proteins, thereby blocking their activity. This inhibition can lead to downstream effects that may be beneficial in treating various diseases.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. Research indicates that it may inhibit the proliferation of cancer cells through:

  • Induction of Apoptosis : The compound appears to trigger programmed cell death in various cancer cell lines.
  • Cell Cycle Arrest : It has been shown to halt the cell cycle at specific checkpoints, preventing further division of cancerous cells.

Table 1: Summary of Anticancer Studies

StudyCell LineMechanismResult
A549ApoptosisIC50 = 15 µM
MCF-7Cell Cycle ArrestG1 phase accumulation
HeLaInhibition of Proliferation50% growth inhibition at 20 µM

Enzyme Inhibition

The compound is also being studied for its potential as an enzyme inhibitor, particularly in relation to:

  • Carbonic Anhydrase Inhibition : Preliminary studies suggest that it may inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in tissues.

Table 2: Enzyme Inhibition Studies

EnzymeInhibition TypeIC50 (µM)
Carbonic AnhydraseCompetitive10
Dipeptidyl PeptidaseNon-competitive5

Case Studies and Research Findings

  • Case Study on Lung Cancer : A study published in Cancer Research demonstrated that treatment with this compound resulted in significant tumor reduction in A549 xenograft models, highlighting its potential as a therapeutic agent against lung cancer.
  • Mechanistic Insights : Another research article explored the mechanistic pathways involved in its anticancer effects, revealing that the compound modulates key signaling pathways such as MAPK and PI3K/Akt, which are critical for cell survival and proliferation.
  • Safety Profile : Toxicological assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses, with minimal side effects reported in preclinical models.

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